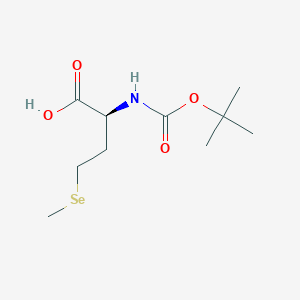
Boc-L-Selenomethionin
Übersicht
Beschreibung
Boc-L-selenomethionine is a derivative of the natural amino acid L-methionine but has a selenium atom replacing the sulfur atom in its structure. It is predominantly found in food and has antioxidant activity . It has been shown to increase the activity of glutathione peroxidase in endothelial cells and may be chemoprotective against certain cancers .
Molecular Structure Analysis
The molecular formula of L-selenomethionine is C5H11NO2Se . The IUPAC name is (2S)-2-amino-4-methylselanylbutanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Selenomethionine has unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical and Chemical Properties Analysis
L-selenomethionine appears as a white to off-white solid . It is soluble in aqueous acid and water . It has a melting point of 275 °C and a boiling point of 320.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Pflanzenernährung und Biofortifizierung
Boc-L-Selenomethionin kann in der Landwirtschaft verwendet werden, um den Selengehalt in Nutzpflanzen zu erhöhen. Hydroponische Experimente mit Weizensetzlingen haben gezeigt, dass organisches Selen, wie Selenomethionin, effektiv von Pflanzen aufgenommen und umgewandelt wird . Dieser Prozess ist entscheidend für die Entwicklung von Strategien zur Selen-Biofortifizierung, die darauf abzielen, die Aufnahme dieses essentiellen Mikronährstoffs über die Nahrung zu erhöhen.
Protein-Biokonjugation
In der Biochemie dient this compound als exprimierbarer Griff für Biokonjugationen . Es wird über auxotrophe Expression in Proteine eingeführt und weist einzigartige nucleophile Eigenschaften auf. Dies ermöglicht eine selektive Modifikation, selbst in Gegenwart von Cystein, wodurch es zu einem wertvollen Werkzeug für die Herstellung chemisch verbesserter Proteine für therapeutische und Forschungszwecke wird.
Nahrungsergänzungsmittel
Im Bereich der Ernährung wird this compound als Selenquelle in Nahrungsergänzungsmitteln betrachtet . Selen ist ein wichtiger Bestandteil der menschlichen Ernährung, und seine Supplementierung kann dazu beitragen, die empfohlene tägliche Aufnahme zu erreichen, insbesondere in Selen-armen Regionen.
Wirkmechanismus
Target of Action
Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .
Mode of Action
It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that Boc-L-selenomethionine might share similar antioxidant properties.
Biochemical Pathways
Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .
Pharmacokinetics
The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that Boc-L-selenomethionine might have similar absorption properties.
Result of Action
Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .
Action Environment
It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of Boc-L-selenomethionine.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.
Cellular Effects
Boc-L-selenomethionine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.
Molecular Mechanism
At the molecular level, Boc-L-selenomethionine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.
Metabolic Pathways
Boc-L-selenomethionine is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


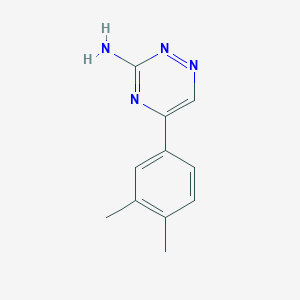
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)


![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
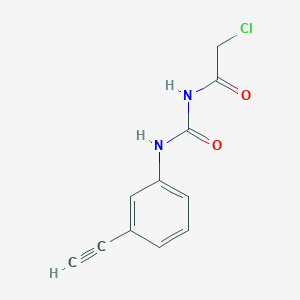
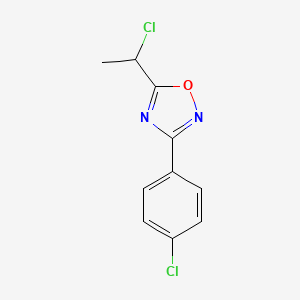
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
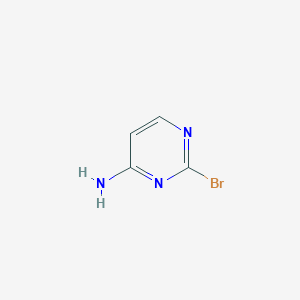


![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
